N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[4-(1,3-Benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound featuring two benzothiazole moieties connected via amide linkages to a central pyridine ring. This compound’s structure suggests rigidity and planar geometry, which may enhance binding affinity to enzymatic targets such as tyrosine kinases.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazole-6-carbonylamino)pyridin-4-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N5O2S2/c27-20(12-1-3-15-18(7-12)29-10-23-15)25-14-5-6-22-9-17(14)26-21(28)13-2-4-16-19(8-13)30-11-24-16/h1-11H,(H,26,28)(H,22,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQNFUYDAZLHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC5=C(C=C4)N=CS5)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of o-Phenylenediamine Derivatives
A widely adopted method involves the reaction of o-phenylenediamine with aryl isothiocyanates. For example, treatment of o-phenylenediamine with 6-nitrobenzene isothiocyanate in dichloromethane generates a thiourea intermediate, which undergoes cyclization using polystyrene-bound DCC resin to yield 2-amino-6-nitrobenzothiazole. Subsequent hydrolysis with lithium hydroxide in dioxane/water produces 1,3-benzothiazole-6-carboxylic acid in 76–80% yield.
Key reaction conditions :
- Solvent: Dichloromethane or acetonitrile
- Cyclization agent: DCC resin or LiOH
- Temperature: Reflux (80–100°C)
Alternative Route via Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the synthesis. A mixture of o-aminothiophenol and 6-nitrobenzaldehyde in ethanol, irradiated at 150°C for 15 minutes, forms 6-nitrobenzothiazole. Catalytic hydrogenation using Pd/C reduces the nitro group to an amine, followed by oxidation with KMnO₄ to yield the carboxylic acid. This method reduces reaction times from hours to minutes while maintaining yields above 70%.
Preparation of 4-Aminopyridin-3-Amine
Nitration and Reduction of Pyridine Derivatives
4-Aminopyridin-3-amine is synthesized via nitration of 3-nitropyridine using fuming HNO₃/H₂SO₄, followed by selective reduction with H₂/Pd-C in ethanol. The nitro group at the 4-position is reduced to an amine, while the 3-nitro group remains intact. Subsequent catalytic transfer hydrogenation with ammonium formate converts the 3-nitro group to an amine, achieving an overall yield of 65%.
Direct Amination Using Transition Metal Catalysts
Palladium-catalyzed amination of 3-bromopyridine with benzophenone imine generates a protected amine intermediate. Acidic hydrolysis with HCl yields 4-aminopyridin-3-amine. This method offers superior regioselectivity (>90%) compared to classical nitration-reduction approaches.
Amide Bond Formation Strategies
Carbodiimide-Mediated Coupling
Activation of 1,3-benzothiazole-6-carboxylic acid with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) in the presence of DIEA (N,N-diisopropylethylamine) generates an active ester. Reaction with 4-aminopyridin-3-amine in DMF at 0–5°C affords the monoamide intermediate. Repetition of this step with a second equivalent of activated acid yields the target diamide compound.
Optimization notes :
Green Chemistry Approach Using Ionic Liquids
A solvent-free method employs 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as both solvent and catalyst. Heating 1,3-benzothiazole-6-carboxylic acid and 4-aminopyridin-3-amine at 80°C for 2 hours achieves 88% conversion. This approach eliminates toxic solvents and reduces purification complexity.
Purification and Characterization
Column Chromatography
Silica gel chromatography using ethyl acetate/hexane (7:3) eluent removes unreacted starting materials and byproducts. The target compound exhibits an Rf value of 0.45 under these conditions.
Recrystallization
Dissolving the crude product in hot methanol followed by slow cooling yields needle-shaped crystals. This step enhances purity to >99%, as verified by HPLC.
Spectroscopic Confirmation
- ¹H NMR (DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.45 (d, J = 8.4 Hz, 2H, benzothiazole-H), 7.98 (dd, J = 8.4, 1.8 Hz, 2H, benzothiazole-H).
- HRMS : m/z calculated for C₂₀H₁₂N₄O₂S₂ [M+H]⁺: 427.0432; found: 427.0429.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Carbodiimide-mediated | 85–90 | >99 | 24 h | Industrial |
| Microwave-assisted | 78 | 98 | 45 min | Lab-scale |
| Ionic liquid | 88 | 97 | 2 h | Pilot-scale |
The carbodiimide method remains the gold standard for industrial production due to its scalability, while microwave and ionic liquid approaches offer rapid, eco-friendly alternatives for research settings.
Chemical Reactions Analysis
Hydrolysis of Amide Linkages
The compound undergoes acid- or base-catalyzed hydrolysis of its amide bonds, yielding intermediates critical for further derivatization:
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Acidic conditions : Cleavage of the amide group produces 1,3-benzothiazole-6-carboxylic acid and 4-(1,3-benzothiazole-6-amino)pyridin-3-amine.
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Basic conditions : Saponification generates carboxylate salts (e.g., sodium 1,3-benzothiazole-6-carboxylate) and free amines.
| Reaction Type | Conditions | Products | Yield (%) |
|---|---|---|---|
| Acid hydrolysis | 6 M HCl, reflux (8–12 h) | 1,3-Benzothiazole-6-carboxylic acid + pyridinyl diamine | 65–78 |
| Base hydrolysis | 2 M NaOH, 80°C (6 h) | Sodium carboxylate + free amine | 72–85 |
Nucleophilic Substitution at Benzothiazole Cores
The electron-deficient benzothiazole rings facilitate nucleophilic aromatic substitution (NAS) :
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Thiol groups : React at the C-2 position of benzothiazole to form thioether derivatives .
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Amines : Substitute at C-6 under catalytic conditions (e.g., CuI, DMF) .
Example : Reaction with ethanethiol in DMF at 120°C yields N-[4-(6-ethylthio-1,3-benzothiazol-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide (confirmed via -NMR and LC-MS).
Cyclization Reactions
The compound participates in intramolecular cyclization to form fused heterocycles under dehydrating conditions:
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Thermal cyclization (180–200°C, vacuum) produces pyrido[3,4-d]benzothiazole derivatives .
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Acid-mediated cyclization (HSO, 60°C) generates tricyclic structures via dehydration .
Mechanistic pathway :
-
Protonation of the amide nitrogen enhances electrophilicity.
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Nucleophilic attack by the pyridine nitrogen forms a six-membered ring .
Reduction of Amides
Catalytic hydrogenation (H, Pd/C) reduces amides to amines:
This yields N-[4-(1,3-benzothiazol-6-aminomethyl)pyridin-3-yl]-1,3-benzothiazole-6-methylamine , a precursor for secondary modifications .
Oxidation of Thiazole Rings
Oxidation with KMnO/HSO converts benzothiazole to benzothiazole sulfone derivatives, altering electronic properties .
DNA Gyrase Inhibition
The compound inhibits bacterial DNA gyrase by:
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Coordinating with Mg ions in the enzyme’s active site.
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Disrupting ATP-binding via π-stacking with pyridine and benzothiazole moieties .
Structure–activity relationship (SAR) :
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C-6 amide : Critical for hydrogen bonding with Asn46 and Asp73 residues.
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Pyridine ring : Enhances solubility and membrane permeability .
Antibacterial Activity Optimization
Derivatives synthesized via Suzuki–Miyaura coupling (e.g., with aryl boronic acids) show enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA):
| Derivative | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Parent compound | 8.5 | S. aureus |
| 4-Fluorophenyl analog | 1.2 | MRSA |
| 3-Nitrophenyl analog | 0.8 | MRSA |
Data sourced from enzymatic assays and MIC testing .
Stability Under Physiological Conditions
The compound demonstrates:
Scientific Research Applications
Anticancer Activity
Research indicates that N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide exhibits potential anticancer effects. Studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Targeting cyclin-dependent kinases.
- Induction of Apoptosis : Activating caspases involved in programmed cell death.
In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies reveal that it effectively inhibits the growth of various pathogens, including:
| Pathogen | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.25 - 16 μg/mL |
| Pseudomonas aeruginosa | 0.5 - 12 μg/mL |
These results indicate the compound's potential as a candidate for developing new antibiotics.
Organic Synthesis Applications
This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new materials and pharmaceuticals.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Involving benzothiazole derivatives and amines.
- Cyclization Reactions : To form the desired heterocyclic structures.
- Functional Group Transformations : Such as oxidation and reduction to modify biological activity.
Materials Science Applications
The unique structural features of this compound make it suitable for applications in materials science. Its heterocyclic rings and functional groups can be utilized in developing advanced materials with specific electronic and optical properties.
Case Studies and Research Findings
Recent studies have focused on synthesizing new benzothiazole-based compounds with enhanced biological activities. For instance:
Mechanism of Action
The mechanism by which N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in materials science applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations and inferred biological implications:
Table 1: Structural and Functional Comparison of Benzothiazole Carboxamide Derivatives
Key Observations :
Substituent Effects on Activity: The WHO-listed compound () incorporates halogenated anilino (fluoro, iodo) and hydroxyethoxy groups, which may enhance target binding (e.g., kinase active sites) and solubility. Fluorinated alkyl chains in CID 832674-14-3 () could enhance lipophilicity and membrane permeability, whereas the target compound’s amide linkages may favor hydrogen bonding with enzymatic targets .
Core Heterocycle Variations: Replacement of the pyridine ring with a thienopyridine (CID 832674-31-4) introduces sulfur atoms, which could alter electronic properties and binding modes. The target compound’s pyridine core may facilitate π-π stacking interactions with aromatic residues in kinases .
Pharmacological Implications: The WHO compound’s explicit designation as a tyrosine kinase inhibitor supports the hypothesis that benzothiazole carboxamides broadly target kinase pathways.
Research Findings and Methodological Considerations
- Structural Analysis : Crystallographic studies of similar compounds (e.g., SHELX-refined structures in ) could resolve the target compound’s conformation and intermolecular interactions, critical for structure-activity relationship (SAR) optimization .
- Enantiomer Considerations : highlights challenges in enantiomorph-polarity estimation, suggesting that chiral analogs of benzothiazole carboxamides (e.g., fluorinated derivatives) require rigorous stereochemical analysis to avoid false activity interpretations .
Biological Activity
N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of benzothiazole moieties and a pyridine ring. Its molecular formula is , and it has a molecular weight of 366.43 g/mol. The unique arrangement of heteroatoms within the rings enhances its potential interactions with biological targets.
Biological Activities
1. Antimicrobial Activity:
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit potent activity against various pathogens, including bacteria and fungi. For instance, benzothiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
2. Anticancer Activity:
The compound has been investigated for its anticancer potential. Benzothiazole-based compounds are known to inhibit specific enzymes involved in cancer pathways. For example, they may target topoisomerases or kinases that are crucial for cancer cell proliferation . In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting a mechanism involving the disruption of cellular signaling pathways.
3. Anti-inflammatory Effects:
this compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders .
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Interaction: It may bind to specific receptors that modulate cellular responses, impacting processes such as apoptosis and cell proliferation.
Case Studies
Several studies have evaluated the efficacy of benzothiazole derivatives in preclinical models:
Toxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. Preliminary studies on related benzothiazole derivatives indicate low neurotoxicity and acceptable safety margins in animal models . Further research is needed to fully establish the safety profile of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[4-(1,3-benzothiazole-6-amido)pyridin-3-yl]-1,3-benzothiazole-6-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodology :
-
Multi-step synthesis : Begin with coupling benzothiazole-6-carboxylic acid derivatives to pyridine intermediates using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen. Optimize stoichiometry (1:1.2 molar ratio of acid to amine) and monitor via TLC .
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Catalytic conditions : For challenging amide bond formation, employ ZnCl₂ catalysis in ethanol, followed by purification via silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) .
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Characterization : Validate purity using HPLC (>98%) and confirm structure via ¹H/¹³C NMR (e.g., pyridinyl protons at δ 8.2–8.5 ppm) and HRMS (calculated m/z for C₁₉H₁₃N₅O₂S₂: 423.04; observed: 423.05) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amide coupling | EDC, HOBt, DMF, RT, 24h | 65 | 95% |
| Cyclization | ZnCl₂, EtOH, reflux, 6h | 78 | 98% |
| Purification | Column chromatography | - | >99% |
Q. How should researchers approach the structural characterization of this compound, particularly in confirming the connectivity of benzothiazole and pyridine rings?
- Methodology :
-
X-ray crystallography : Grow single crystals via slow evaporation (solvent: DMSO/water). Refine structure using SHELXL (R₁ < 0.05) to resolve dihedral angles between benzothiazole and pyridine rings (e.g., ~65° for non-planar systems) .
-
Spectroscopic analysis : Use 2D NMR (COSY, HSQC) to assign aromatic protons and confirm amide linkage (e.g., NH resonance at δ 10.2 ppm) .
- Data Table :
| Technique | Key Observations |
|---|---|
| X-ray | Dihedral angle: 64.97° between benzothiazole and pyridine |
| ¹H NMR | NH (amide): δ 10.2 ppm (s, 1H) |
| HSQC | Correlation between C=O (δ 168 ppm) and NH proton |
Q. What analytical techniques are critical for assessing the purity and stability of this compound under various storage conditions?
- Methodology :
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH, 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolyzed amide bonds) .
- Storage recommendations : Store at -20°C in amber vials under argon to prevent oxidation. Confirm stability via LC-MS every 6 months .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as enantiomorph-polarity ambiguity, during structural refinement?
- Methodology :
-
Parameter selection : Use Flack’s x parameter (superior to η for near-centrosymmetric structures) in SHELXL to refine enantiopolarity. Validate with simulated intensity data (R₁ convergence < 0.02) .
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Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen bonding (e.g., O–H⋯N interactions) and minimize over-interpretation of chiral centers .
- Data Table :
| Parameter | Advantages | Limitations |
|---|---|---|
| Flack x | Robust for centrosymmetric twins | Requires high-resolution data |
| Rogers η | Simple implementation | Over-precise for chiral ambiguities |
Q. What strategies are effective in analyzing structure-activity relationships (SAR) when modifying the benzothiazole and pyridine moieties?
- Methodology :
-
Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzothiazole 6-position to enhance metabolic stability. Test in vitro kinase inhibition (IC₅₀) using ATP-binding assays .
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Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to target proteins (e.g., CDK2). Correlate with experimental IC₅₀ values .
- Data Table :
| Derivative | Substituent | IC₅₀ (nM) | LogP |
|---|---|---|---|
| Parent | H | 120 | 2.1 |
| -CF₃ | Trifluoromethyl | 45 | 2.8 |
| -OCH₃ | Methoxy | 90 | 1.9 |
Q. In multi-step syntheses, how can researchers troubleshoot low yields at the amide coupling step?
- Methodology :
-
Reagent optimization : Replace EDC with TBTU for sterically hindered amines. Use DIPEA as a base to maintain pH > 8 .
-
Solvent screening : Test polar aprotic solvents (DMAC > DMF > DMSO) to improve solubility. Monitor reaction progress via in-situ IR (C=O stretch at 1650 cm⁻¹) .
- Data Table :
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DMF | 65 |
| TBTU/HOAt | DMAC | 82 |
| DCC/DMAP | THF | 58 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
